

# Molecular weight and formula of 1-Dimethylamino-2-methylpentan-3-one.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-Dimethylamino-2-methylpentan-3-one

**Cat. No.:** B1305268

[Get Quote](#)

## Technical Guide: 1-Dimethylamino-2-methylpentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Dimethylamino-2-methylpentan-3-one**, a chiral ketone of significant interest in medicinal and organic chemistry. The document details its chemical properties, synthesis, and biological relevance, with a focus on its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

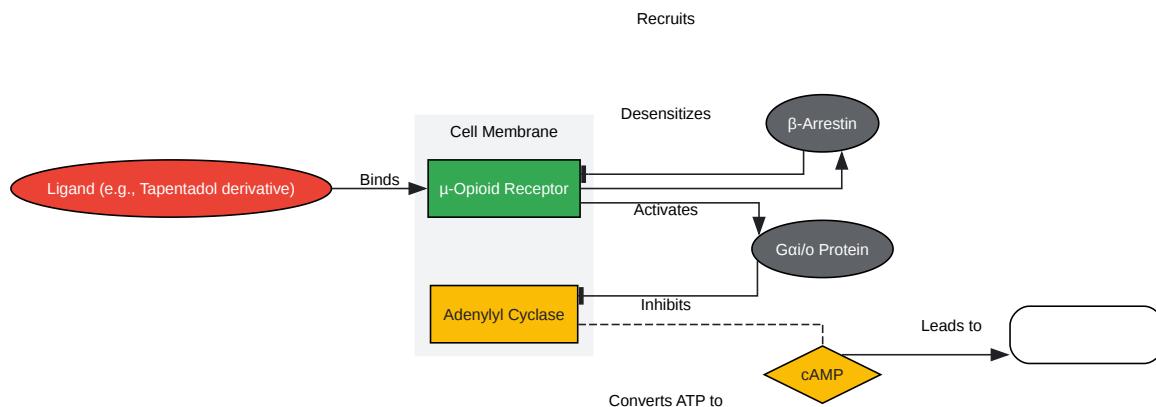
## Core Compound Data

**1-Dimethylamino-2-methylpentan-3-one** is a valuable stereochemically defined building block.<sup>[1]</sup> Its quantitative properties are summarized in the table below for quick reference.

| Property          | Value                                         |
|-------------------|-----------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>17</sub> NO[1][2][3][4] |
| Molecular Weight  | 143.23 g/mol [1][2][3][4]                     |
| Boiling Point     | 59-61 °C (at 10 Torr)                         |
| Density           | 0.8579 g/cm <sup>3</sup>                      |
| InChI Key         | QVWGKOYVOZJNRJ-UHFFFAOYSA-N[3]                |
| SMILES            | CCC(=O)C(C)CN(C)C[3]                          |

## Molecular Structure

The two-dimensional structure of **1-Dimethylamino-2-methylpentan-3-one** is depicted below, illustrating the arrangement of its constituent atoms.


Caption: 2D structure of **1-Dimethylamino-2-methylpentan-3-one**.

## Biological Significance and Signaling Pathway

**1-Dimethylamino-2-methylpentan-3-one** and its derivatives are notable for their interaction with the  $\mu$ -opioid receptor, acting as ligands with high affinity.[4] This interaction is central to the analgesic properties of compounds synthesized from this intermediate, such as the potent analgesic Tapentadol.[1]

The  $\mu$ -opioid receptor is a class of G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates an intracellular signaling cascade. This process is initiated by coupling to inhibitory G-proteins (G<sub>i/o</sub>), which in turn inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Reduced cAMP levels modulate downstream effectors, ultimately leading to the desired analgesic effect. The signaling is terminated through mechanisms involving  $\beta$ -arrestins, which promote receptor desensitization and internalization.

The schematic below outlines the  $\mu$ -opioid receptor signaling pathway.



[Click to download full resolution via product page](#)

Caption:  $\mu$ -Opioid receptor signaling pathway.

## Experimental Protocols

### Synthesis: Grignard Reaction-Based Approach

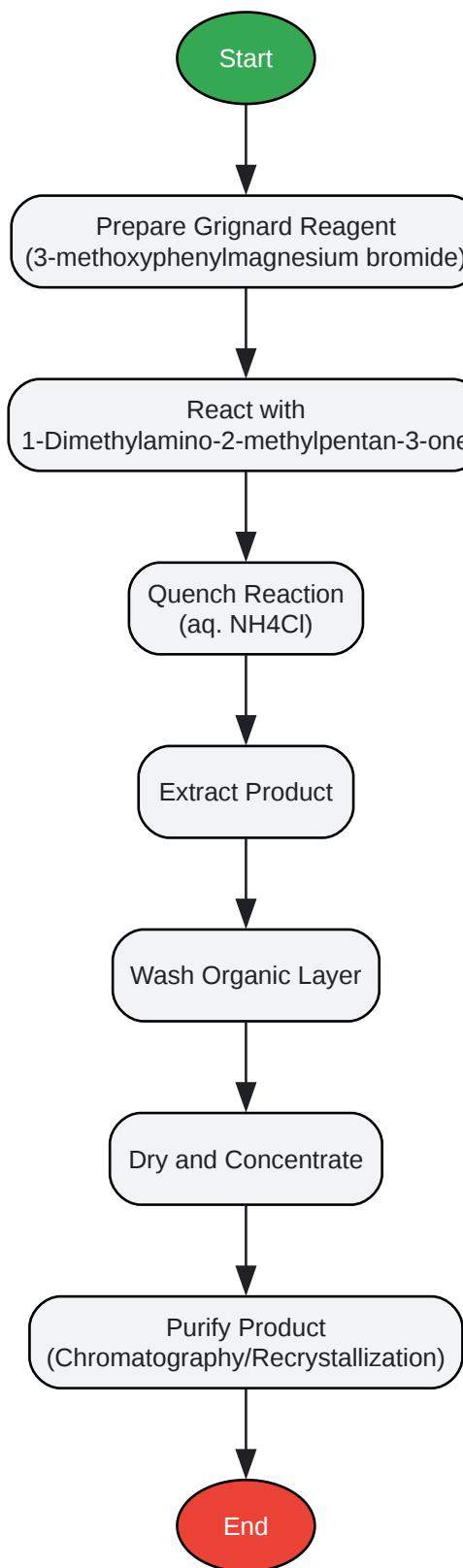
This compound is a key intermediate in the synthesis of more complex molecules, often via a Grignard reaction. A general protocol for its use in such a reaction, for instance with 3-methoxyphenylmagnesium bromide to form a tertiary alcohol, is outlined below.[1]

Objective: To synthesize (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol using (S)-1-(dimethylamino)-2-methylpentan-3-one.

Materials:

- (S)-1-(dimethylamino)-2-methylpentan-3-one
- 3-Bromoanisole
- Magnesium turnings

- Iodine (catalytic amount)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Standard laboratory glassware for anhydrous reactions


Procedure:

- Grignard Reagent Preparation:
  - In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a crystal of iodine.
  - Add a small portion of a solution of 3-bromoanisole in anhydrous THF to initiate the reaction.
  - Once the reaction begins, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the complete formation of 3-methoxyphenylmagnesium bromide.
- Reaction with Ketone:
  - Cool the Grignard reagent solution in an ice bath.
  - Add a solution of (S)-1-(dimethylamino)-2-methylpentan-3-one in anhydrous THF to the dropping funnel.
  - Add the ketone solution dropwise to the stirred, cooled Grignard reagent.
  - After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1-2 hours.

- Workup and Purification:

- Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
- The crude product can be further purified by column chromatography or recrystallization.

The workflow for this experimental protocol is visualized below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Grignard-based synthesis.

## Analytical Protocol: Chiral HPLC

The enantiomeric purity of **1-Dimethylamino-2-methylpentan-3-one** is critical for its use in stereospecific synthesis and is typically confirmed by chiral High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify the enantiomers of **1-Dimethylamino-2-methylpentan-3-one**.

### Instrumentation and Columns:

- A standard HPLC system with a UV detector.
- A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralcel® OD-H or Chiralpak® AD have shown efficacy in separating similar  $\beta$ -aminoketones.

### Mobile Phase and Conditions:

- Mode: Normal Phase
- Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10 or 95:5 v/v). The optimal ratio should be determined empirically to achieve baseline separation.
- Flow Rate: Typically 0.5 - 1.5 mL/min.
- Temperature: Ambient.
- Detection: UV detection at a suitable wavelength (e.g., 210-230 nm).

### Procedure:

- Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a known concentration.
- Injection: Inject the sample onto the HPLC system.

- Analysis: Record the chromatogram. The two enantiomers should appear as distinct peaks.
- Quantification: Calculate the enantiomeric excess (% ee) based on the integrated peak areas of the two enantiomers.

This technical guide provides foundational information for professionals engaged in research and development involving **1-Dimethylamino-2-methylpentan-3-one**. For detailed safety and handling information, please refer to the specific Safety Data Sheet (SDS) for this compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (2S)-1-(Dimethylamino)-2-methylpentan-3-one|CAS 159144-11-3 [benchchem.com]
- 2. Screening Approach for Chiral Separation of  $\beta$ -Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Dimethylamino)-2-methylpentan-3-one | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Molecular weight and formula of 1-Dimethylamino-2-methylpentan-3-one.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305268#molecular-weight-and-formula-of-1-dimethylamino-2-methylpentan-3-one>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)